5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-6-8-15(9-7-12)23(20,21)11-16-18-17(19-22-16)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUGEWJXALOEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.
Introduction of the Tolyl Group: The tolyl group can be introduced via electrophilic aromatic substitution reactions. For example, a suitable tolyl halide can be reacted with the oxadiazole ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Attachment of the Tosylmethyl Group: The tosylmethyl group can be introduced through nucleophilic substitution reactions. Tosylmethyl chloride can be reacted with the oxadiazole ring in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the tolyl or tosylmethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Tosylmethyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the tolyl or tosylmethyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- Structural Characteristics : A five-membered oxadiazole ring with sulfonyl and methyl substitutions that enhance its reactivity and biological interactions.
Biological Activities
Research indicates that oxadiazole derivatives, including 5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole, exhibit a wide range of biological activities:
- Anticancer Activity : Compounds in the oxadiazole family have shown potential as anticancer agents by inhibiting tumor growth through various mechanisms.
- Antimicrobial Properties : The presence of the sulfonyl group enhances the compound's ability to act against bacterial and fungal pathogens.
- Neuroprotective Effects : Recent studies have highlighted the potential of oxadiazoles in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are involved in neurotransmitter regulation.
Neuroprotective Potential
A study synthesized several 1,2,4-oxadiazole derivatives and evaluated their anti-Alzheimer's potential. The findings indicated that specific derivatives exhibited significant inhibition of AChE with IC50 values lower than those of standard drugs like methylene blue. Notably, the derivative analogous to this compound demonstrated promising multitarget activity against Alzheimer's disease through mechanisms involving cholinesterase inhibition and antioxidant activity .
Antimicrobial Activity
Research has shown that oxadiazole derivatives can effectively combat various microbial strains. The sulfonyl group in this compound enhances its interaction with microbial targets, leading to increased efficacy against resistant strains .
Comparative Analysis of Oxadiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole | Basic oxadiazole structure | Antibacterial |
| 2-Amino-1,3,4-Oxadiazoles | Substituted at amino position | Anticancer |
| This compound | Sulfonyl and phenyl substitutions | Antimicrobial & Neuroprotective |
Mechanism of Action
The mechanism of action of 5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the substituents (tolyl and tosylmethyl groups) can influence the compound’s binding affinity and specificity towards these targets. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Substituent Diversity at Position 5:
- Sulfonylmethyl vs. Halogenated/Alkyl Groups: The sulfonylmethyl group in the target compound contrasts with halogenated or alkyl substituents in analogues like 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole ().
- Sulfonyl vs. Styryl Groups:
3-(4-Methylsulfonylstyryl)-1,2,4-oxadiazole () shares a sulfonyl moiety but incorporates a styryl linker, which may confer fluorescence or conjugation properties absent in the target compound .
B. Substituent Effects at Position 3:
- 3-Methylphenyl vs. Heteroaromatic Groups:
The 3-methylphenyl group in the target compound differs from heteroaromatic substituents like pyridinyl (4l , ) or indolyl (3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , ). Aromatic groups at position 3 are critical for biological activity, as seen in apoptosis-inducing 3-aryl-5-aryl-1,2,4-oxadiazoles () .
Physicochemical Properties
- Solubility and Polarity: The sulfonyl group in the target compound may improve aqueous solubility compared to hydrophobic analogues like 3-(3-methylphenyl)-5-(quinolin-8-ylmethoxy)-1,2,4-oxadiazole (), which relies on a quinoline-methoxy group for fluorescence but exhibits lower polarity .
- Thermal Stability:
Sulfonyl-containing compounds (e.g., NTOM , ) often exhibit higher thermal stability due to strong sulfone C–S bonds, suggesting similar robustness in the target compound .
Comparative Data Table
Biological Activity
5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the oxadiazole family. Its unique structure, characterized by a five-membered ring containing nitrogen and oxygen atoms, along with a sulfonyl group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
The molecular formula of this compound is with a molecular weight of approximately 328.3855 g/mol. The compound features a sulfonyl group attached to a methyl group and a phenyl moiety, enhancing its chemical reactivity and biological potential .
Synthesis
The synthesis of this compound typically involves multi-step reactions. Initial steps may include the formation of the oxadiazole ring followed by the introduction of the sulfonyl and methyl groups. The efficiency of these synthetic routes is crucial for producing derivatives with enhanced biological activities.
Biological Activity
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific biological activities of this compound require further investigation but may include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with oxadiazole structures can exhibit significant antibacterial properties.
- Anticancer Potential : Similar derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .
Comparative Biological Activity
To illustrate the potential of this compound relative to other compounds in its class, the following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole | Basic oxadiazole structure | Antibacterial |
| 2-Amino-1,3,4-Oxadiazoles | Substituted at amino position | Anticancer |
| Sulfonamide Derivatives | Sulfonamide group present | Antimicrobial |
| This compound | Sulfonyl and aromatic substitutions | Potentially diverse |
Understanding the mechanism of action for this compound is essential for advancing its clinical applications. Interaction studies are necessary to elucidate how this compound interacts with biological targets. These studies may involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.
- Cellular Uptake Studies : Investigating how efficiently the compound enters cells and its subsequent bioavailability.
- In Vivo Studies : Assessing the effects on living organisms to determine therapeutic efficacy and safety .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives similar to this compound. For example:
Q & A
Q. What are the common synthetic routes for 5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole, and how can purity be optimized?
Synthesis typically involves multi-step routes, such as cyclization of precursors (e.g., substituted amidoximes) with sulfonyl chlorides or coupling reactions using dehydrating agents like acetic anhydride . Key steps include:
- Cyclization : Reacting 3-methylphenyl-substituted amidoximes with 4-methylbenzenesulfonylmethyl chloride under reflux in aprotic solvents (e.g., DMF).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity.
- Characterization : Validate via /-NMR, IR (C=N stretch ~1600 cm), and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
- NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and sulfonyl methyl groups (δ 2.4–2.6 ppm). Correlate with 2D techniques (COSY, HSQC) .
- X-ray crystallography : Use SHELX programs (SHELXD for solution, SHELXL for refinement) to resolve torsional angles and hydrogen-bonding networks. For example, oxadiazole rings often exhibit coplanarity with aromatic substituents (dihedral angles <10°) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : Differential scanning calorimetry (DSC) to detect decomposition temperatures (>200°C typical for oxadiazoles).
- Hydrolytic stability : Monitor degradation in buffered solutions (pH 1–13) via HPLC at 25°C and 40°C .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting anticancer activity?
- Substituent variation : Replace the 3-methylphenyl group with pyridyl or halogenated aryl groups to modulate electron density and steric effects. Evidence from analogous compounds shows that trifluoromethyl groups enhance apoptosis induction .
- Bioisosteric replacement : Substitute the sulfonylmethyl moiety with phosphonate or carbamate groups to improve solubility .
- Assays : Use caspase-3/7 activation assays and flow cytometry (e.g., T47D cell line) to quantify apoptosis and cell-cycle arrest (G1 phase) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- DFT calculations : Optimize geometries (Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) and reactivity.
- Molecular docking : Screen against targets like TIP47 (apoptosis regulator) or carbonic anhydrase IX using AutoDock Vina. Validate with MD simulations (NAMD) to assess binding stability .
Q. What experimental approaches resolve contradictions in biological activity across cell lines?
- Dose-response profiling : Establish IC values in panels of cancer cells (e.g., breast MX-1 vs. colorectal HCT-116) to identify lineage-specific sensitivities .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanistic roles of suspected targets (e.g., IGF II receptor binding proteins) .
Q. How can crystallographic data address challenges in polymorph characterization?
Q. What methodologies evaluate enantiomeric purity in chiral derivatives?
- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases.
- Asymmetric synthesis : Catalyze cyclization with chiral ligands (e.g., BINOL-phosphates) to control stereochemistry at the sulfonylmethyl center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
